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Compound of Interest

Compound Name: 1-Phenylguanidine carbonate

Cat. No.: B082822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1-phenylguanidine
carbonate, a versatile intermediate in the production of pharmaceuticals and agrochemicals.[1]

The document details the prevalent synthetic methodologies, presents key quantitative data,

and offers comprehensive experimental protocols.

Introduction
1-Phenylguanidine and its salts are crucial building blocks in organic synthesis.[2][3]

Specifically, 1-phenylguanidine carbonate is utilized in the preparation of various bioactive

compounds, including fungicides like cyprodinil and potential kinase inhibitors.[2] This guide

focuses on the primary manufacturing processes starting from aniline, a readily available raw

material.

Synthetic Pathways
Two primary pathways for the synthesis of 1-phenylguanidine carbonate from aniline have

been established in the chemical literature. The first, and more traditional method, involves the

formation of aniline hydrochloride as an intermediate. A second, more recent approach utilizes

carbon dioxide directly in the reaction sequence.
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The most common industrial synthesis involves the reaction of aniline with hydrochloric acid to

form aniline hydrochloride. This salt is then reacted with an aqueous solution of cyanamide to

yield 1-phenylguanidinium chloride. The final product, 1-phenylguanidine carbonate, is

precipitated by the addition of an alkali metal carbonate or bicarbonate.[4] A significant

advantage of this process is the ability to achieve high yields, often exceeding 90%.[4] Careful

control of pH is crucial for minimizing the formation of by-products and maximizing purity.[4]

Aniline Hydrochloride Pathway

Aniline

Aniline Hydrochloride

+ HCl

Hydrochloric Acid

1-Phenylguanidinium Chloride

+ Cyanamide

Cyanamide

1-Phenylguanidine Carbonate

+ Na2CO3 / NaHCO3

Sodium Carbonate / 
Sodium Bicarbonate

Click to download full resolution via product page

Figure 1: Aniline Hydrochloride Pathway for 1-Phenylguanidine Carbonate Synthesis.

Carbon Dioxide Pathway
An alternative synthetic route involves the reaction of aniline with carbon dioxide to form an

aniline bicarbonate intermediate.[5] This is then reacted with a cyanamide solution, also under
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a carbon dioxide atmosphere, to produce 1-phenylguanidine bicarbonate. This method is

promoted as being more environmentally friendly by reducing the use of hydrochloric acid and

minimizing waste streams.[5] The reported yields for this process are also high, with purities

reaching over 99%.[5]
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Figure 2: Carbon Dioxide Pathway for 1-Phenylguanidine Bicarbonate Synthesis.

Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources for the

synthesis of 1-phenylguanidine carbonate and bicarbonate.

Table 1: Reaction Conditions and Yields for the Aniline Hydrochloride Pathway
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Parameter Value Reference

Aniline to Cyanamide Molar

Ratio
1 : 1.1 - 1.25 [4]

Reaction Temperature 85 - 100 °C (reflux) [4]

pH Range 2 - 3 [4]

Yield (based on aniline) 92.7 - 94.5% [4]

Product Melting Point 147 - 152 °C (decomposition) [4]

Purity (free base) 66.8 - 77.4% [4]

Table 2: Reaction Conditions and Yields for the Carbon Dioxide Pathway

Parameter Value Reference

Aniline to Cyanamide Molar

Ratio
1 : 1.1 - 1.5 [5]

Neutralization Temperature 10 - 20 °C [5]

Reaction Temperature 60 - 80 °C [5]

pH Range 6 - 8 [5]

Yield > 85% [5]

Purity > 99% [5]

Drying Temperature 50 - 60 °C (vacuum) [5]

Experimental Protocols
The following are detailed experimental protocols for the two primary synthetic pathways.

Protocol for the Aniline Hydrochloride Pathway
This protocol is a synthesized representation based on the procedures outlined in patent

literature.[4]
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Step 1: Formation of Aniline Hydrochloride

To a reaction vessel equipped with external cooling, add 98.2 g (1.0 mol) of aniline and 84 g

of water.

While stirring and cooling, slowly add 114.1 g of 32% hydrochloric acid. Maintain the

temperature below 30°C.

Step 2: Guanylation Reaction

Heat the aniline hydrochloride solution to boiling (approximately 100°C).

Over a period of 30 minutes, add 104.6 g (1.25 mol) of a 50% aqueous cyanamide solution.

Maintain the mixture at reflux for 2 hours.

(Optional) Add 4.8 g of activated carbon and stir for 15 minutes. Filter the hot solution to

remove the activated carbon.

Step 3: Precipitation of 1-Phenylguanidine Carbonate

In a separate vessel, prepare a solution of 63.6 g (0.6 mol) of sodium carbonate in 170 ml of

water.

Cool the 1-phenylguanidinium chloride solution to 60°C and add it to the sodium carbonate

solution over 30 minutes with stirring.

Cool the resulting suspension to 5°C to complete crystallization.

Step 4: Isolation and Drying

Filter the crystalline precipitate.

Wash the filter cake with cold water.

Dry the product at 70°C under vacuum (30 mbar).
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Experimental Workflow: Aniline Hydrochloride Pathway
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Figure 3: Experimental Workflow for the Aniline Hydrochloride Pathway.
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Protocol for the Carbon Dioxide Pathway
This protocol is based on the methodology described in the patent literature.[5]

Step 1: Neutralization Reaction

In a reactor, combine aniline and the mother liquor from a previous batch in a mass ratio of

1:3 to 1:6.

Cool the mixture to 10-20°C.

Bubble carbon dioxide gas through the solution for 1-2 hours, maintaining the pH between 6

and 8, to form aniline bicarbonate. Monitor the disappearance of aniline using liquid

chromatography.

Step 2: Addition Reaction

Heat the reaction mixture to 60-80°C.

Slowly add a cyanamide solution (molar ratio of aniline to cyanamide is 1:1.1-1.5) while

continuously bubbling carbon dioxide through the system.

Stir the reaction for 5-6 hours at this temperature.

Step 3: Crystallization and Isolation

Cool the reaction mixture to 25-30°C over a period of 1-2 hours.

Continue cooling to 0-5°C and hold for 30 minutes to complete crystallization.

Filter the product.

Step 4: Washing and Drying

Wash the filter cake three times with water at 0-10°C. The mother liquor can be recycled.

Dry the product under vacuum (-0.05 to -0.07 MPa) at 50-60°C.
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Conclusion
The synthesis of 1-phenylguanidine carbonate from aniline can be achieved through multiple

high-yielding pathways. The choice between the traditional aniline hydrochloride method and

the more recent carbon dioxide-based approach will depend on factors such as cost,

environmental considerations, and available equipment. Both methods, when carefully

controlled, provide a product of sufficient purity for subsequent use in pharmaceutical and

agrochemical applications. Further optimization of reaction conditions may be possible to

improve yields and reduce cycle times.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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